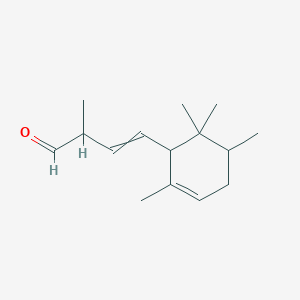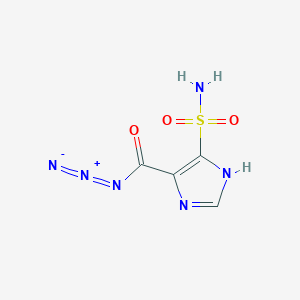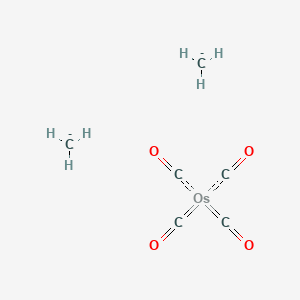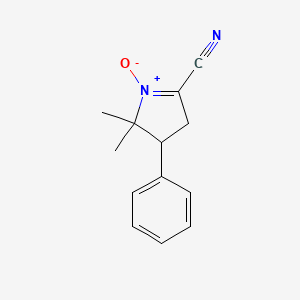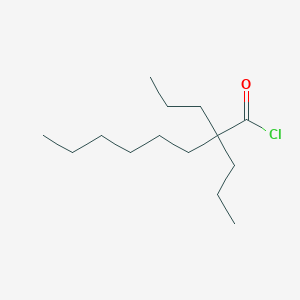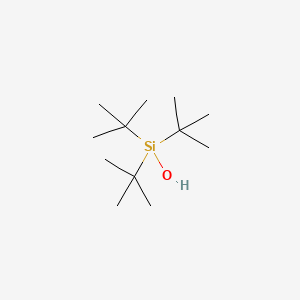
Silanol, tris(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silanol, tris(1,1-dimethylethyl)-: is a chemical compound with the molecular formula C12H28OSi . It is a type of silanol, which are compounds containing a silicon atom bonded to a hydroxyl group. This particular silanol is characterized by the presence of three tert-butyl groups attached to the silicon atom, making it a bulky and sterically hindered molecule .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silanol, tris(1,1-dimethylethyl)- typically involves the hydrolysis of corresponding silanes. One common method is the hydrolysis of tris(1,1-dimethylethyl)chlorosilane in the presence of water or a suitable aqueous medium. The reaction is usually carried out under mild conditions to prevent the formation of polysiloxanes .
Industrial Production Methods: In industrial settings, the production of Silanol, tris(1,1-dimethylethyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts such as acids or bases can also enhance the hydrolysis process, making it more efficient .
化学反応の分析
Types of Reactions: Silanol, tris(1,1-dimethylethyl)- can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used for substitution reactions.
Major Products:
Oxidation: Siloxanes are the major products.
Reduction: The corresponding silanes are formed.
Substitution: Various substituted silanes depending on the reagents used.
科学的研究の応用
Chemistry: Silanol, tris(1,1-dimethylethyl)- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the preparation of siloxane polymers and resins .
Biology and Medicine: In biological research, this compound is used as a protective group for hydroxyl functionalities in the synthesis of complex molecules. It is also explored for its potential use in drug delivery systems due to its biocompatibility .
Industry: Industrially, Silanol, tris(1,1-dimethylethyl)- is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its unique properties make it suitable for applications requiring high thermal stability and resistance to oxidation .
作用機序
The mechanism of action of Silanol, tris(1,1-dimethylethyl)- involves its ability to form strong bonds with oxygen and other electronegative elements. This is due to the high affinity of silicon for oxygen, which allows it to participate in various chemical reactions. The bulky tert-butyl groups provide steric hindrance, making the compound less reactive towards nucleophiles .
類似化合物との比較
- Silanol, (1,1-dimethylethyl)dimethyl-
- Benzoic acid, tert-butyldimethylsilyl ester
- Tris(trimethylsilyl)silane
Comparison: Silanol, tris(1,1-dimethylethyl)- is unique due to its three tert-butyl groups, which provide significant steric hindrance. This makes it less reactive compared to other silanols like Silanol, (1,1-dimethylethyl)dimethyl-. The presence of bulky groups also enhances its thermal stability and resistance to oxidation, making it more suitable for high-temperature applications .
特性
CAS番号 |
56889-90-8 |
|---|---|
分子式 |
C12H28OSi |
分子量 |
216.43 g/mol |
IUPAC名 |
tritert-butyl(hydroxy)silane |
InChI |
InChI=1S/C12H28OSi/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h13H,1-9H3 |
InChIキー |
TYCVNFYGWNZRAM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




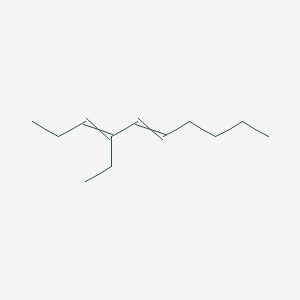
![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)



![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)
